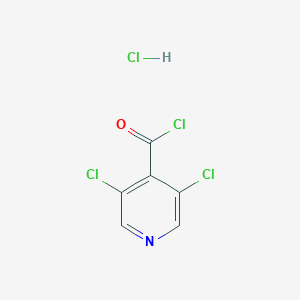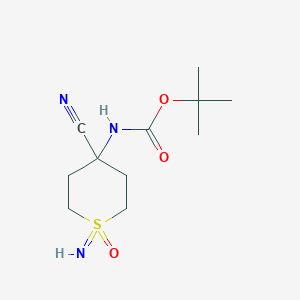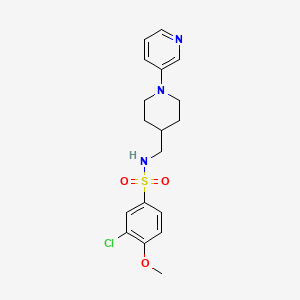![molecular formula C16H16BrNO5S B2715162 2-bromo-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzenesulfonamide CAS No. 2034539-13-2](/img/structure/B2715162.png)
2-bromo-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a benzo[b][1,4]dioxin moiety, which is a type of aromatic compound . It also contains a benzenesulfonamide group, which is commonly found in many pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings and functional groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without more specific information, it’s difficult to provide a detailed analysis .科学的研究の応用
Photodynamic Therapy Applications
Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has shown promising applications in photodynamic therapy (PDT) for cancer treatment. These studies highlight the compounds' effective photophysical and photochemical properties, including high singlet oxygen quantum yield, which are essential for Type II photosensitizers in PDT. The photodegradation quantum yield and good fluorescence properties of these compounds make them potential candidates for cancer therapy, leveraging their ability to generate reactive oxygen species upon light activation to kill cancer cells (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition for Therapeutic Applications
Several benzenesulfonamide derivatives have been synthesized and tested for their potential as enzyme inhibitors, particularly targeting carbonic anhydrase (CA) isoforms. These compounds show significant inhibitory activity against human cytosolic isoforms hCA I and II, which play crucial roles in physiological processes such as respiration and the acid-base balance. The inhibitory effects of these sulfonamides on CA enzymes suggest their potential in designing therapeutic agents for conditions where CA activity modulation is beneficial (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016).
Antimicrobial and Antitumor Activities
Research into benzenesulfonamide derivatives has also explored their antimicrobial and antitumor potential. Specific derivatives have shown interesting cytotoxic activities against tumor cells, highlighting their potential in anti-tumor activity studies. Furthermore, these compounds' ability to strongly inhibit certain CA isoforms contributes to their therapeutic potential, suggesting their use in developing new anticancer strategies (Gul et al., 2016).
Environmental and Analytical Chemistry Applications
Benzenesulfonamide derivatives have been identified as emerging contaminants due to their widespread use in industrial and household applications. Studies focusing on the occurrence of these compounds in environmental samples, such as outdoor air particulate matter, underline the importance of monitoring and understanding their environmental impact. This research also contributes to assessing human exposure to these compounds and evaluating potential health risks, emphasizing the need for effective analytical methods to detect and quantify these contaminants in various environments (Maceira, Marcé, & Borrull, 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-bromo-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO5S/c17-12-3-1-2-4-16(12)24(20,21)18-10-13(19)11-5-6-14-15(9-11)23-8-7-22-14/h1-6,9,13,18-19H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHVGYIIDYANNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CNS(=O)(=O)C3=CC=CC=C3Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-methoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2715079.png)
![3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(2,3-dimethylphenyl)thiourea](/img/structure/B2715081.png)
![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide](/img/structure/B2715082.png)
![1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2715083.png)
![1-(4-{3-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2715084.png)


![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2715090.png)
![5-[(Azetidin-3-yloxy)methyl]-3-ethyl-1,2,4-oxadiazole hydrochloride](/img/structure/B2715091.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}benzenesulfonamide](/img/structure/B2715092.png)
![7-(4-fluorophenyl)-1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2715099.png)
![2-[({7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-butyl-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2715100.png)
